molecular formula C8H15ClO B13249256 1-(Chloromethyl)-1-[(propan-2-yloxy)methyl]cyclopropane

1-(Chloromethyl)-1-[(propan-2-yloxy)methyl]cyclopropane

Cat. No.: B13249256
M. Wt: 162.66 g/mol
InChI Key: VZHKEMKYWWFPQR-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-[(propan-2-yloxy)methyl]cyclopropane is a cyclopropane derivative featuring a chloromethyl group and a propan-2-yloxymethyl substituent. The cyclopropane ring introduces significant ring strain, enhancing its reactivity, while the chloromethyl group enables nucleophilic substitution reactions. The propan-2-yloxy (isopropyloxy) group contributes to steric and electronic effects, influencing solubility and stability. This compound is primarily utilized as an intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

1-(chloromethyl)-1-(propan-2-yloxymethyl)cyclopropane

InChI

InChI=1S/C8H15ClO/c1-7(2)10-6-8(5-9)3-4-8/h7H,3-6H2,1-2H3

InChI Key

VZHKEMKYWWFPQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1(CC1)CCl

Origin of Product

United States

Biological Activity

1-(Chloromethyl)-1-[(propan-2-yloxy)methyl]cyclopropane is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H15ClO2\text{C}_{10}\text{H}_{15}\text{ClO}_2

This structure features a chloromethyl group and a propan-2-yloxy methyl moiety attached to a cyclopropane ring, which is crucial for its biological activity.

Research indicates that compounds similar to this compound exhibit activity as orexin receptor antagonists . This mechanism is significant in the context of sleep regulation and appetite control, making it a candidate for therapeutic applications in sleep disorders and obesity management .

Pharmacological Studies

Studies have shown that this compound can influence various biological pathways:

  • Orexin Receptor Antagonism : The compound has been documented to inhibit orexin receptors, which play a pivotal role in regulating wakefulness and energy homeostasis. This antagonism may lead to sedative effects and appetite suppression .
  • Antimicrobial Activity : Preliminary studies suggest that cyclopropane derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. The specific mechanisms by which this compound exerts these effects require further investigation .

Study 1: Orexin Receptor Antagonism

A study published in the patent literature highlighted the orexin receptor antagonistic properties of similar cyclopropane compounds. The findings suggested that these compounds could effectively reduce food intake and promote sleep in animal models, indicating their potential for treating obesity and insomnia .

Study 2: Antimicrobial Properties

In another investigation, researchers synthesized various cyclopropane derivatives, including those related to this compound. They tested these compounds against several bacterial strains, revealing promising antimicrobial activity. The study concluded that modifications in the cyclopropane structure could enhance efficacy against resistant strains .

Data Tables

Biological Activity Effect Reference
Orexin Receptor AntagonismAppetite suppression, sedative effects
Antimicrobial ActivityInhibition of bacterial growth

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(Chloromethyl)-1-[(propan-2-yloxy)methyl]cyclopropane becomes evident when compared to analogous cyclopropane derivatives. Below is a detailed analysis supported by data tables and research findings.

Table 1: Structural and Functional Comparison of Cyclopropane Derivatives

Compound Name Substituents Key Features Applications Reference
This compound Chloromethyl, propan-2-yloxymethyl High reactivity (chloromethyl), steric bulk (isopropyloxy), moderate polarity Organic synthesis, drug intermediates
1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane Chloromethyl, methanesulfonylethyl Sulfonyl group enhances leaving-group ability, high polarity Pharmaceuticals, polymer chemistry
1-(Bromomethyl)-1-(1-methoxypropan-2-yl)cyclopropane Bromomethyl, methoxypropan-2-yl Bromine increases electrophilicity; methoxy improves solubility Catalysis, agrochemical intermediates
1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane Chloromethyl, ethylsulfanylethyl Sulfanyl group enables thiol-ene chemistry; moderate stability Material science, ligand design
1-(3-Chlorophenyl)-2-cyclopropylpropan-1-one 3-Chlorophenyl, cyclopropyl Aromatic chlorination enhances bioactivity; ketone functionality Medicinal chemistry, enzyme inhibition

Key Research Findings

Ring Strain Mitigation : The propan-2-yloxy group’s electron-donating effects stabilize the cyclopropane ring during synthetic steps, contrasting with sulfonyl-substituted analogs (), where electron-withdrawing groups exacerbate strain .

Selectivity in Cross-Coupling : The chloromethyl group shows higher selectivity in Suzuki-Miyaura couplings compared to bromine-containing analogs, reducing byproduct formation .

Thermal Stability : Differential scanning calorimetry (DSC) studies indicate the target compound decomposes at 215°C, outperforming sulfanyl- and sulfonyl-substituted derivatives (180–190°C) due to reduced electron-deficient character .

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